molecular formula C20H15NO4 B585667 (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate CAS No. 1253107-42-4

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

Cat. No.: B585667
CAS No.: 1253107-42-4
M. Wt: 333.343
InChI Key: LOHPSCVBJVUCMN-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate (CAS 1794793-39-7) is a specialized chemical reagent with a molecular formula of C20H15NO4 and a molecular weight of 333.34 g/mol . This compound is structurally characterized by an anthracen-9-yl group conjugated to an amine-reactive 2,5-dioxopyrrolidin-1-yl (NHS) ester. The NHS ester is a well-established functionality that selectively reacts with primary amines in biomolecules and other substrates under mild conditions to form stable amide bonds, facilitating efficient conjugation and labeling . The anthracene moiety serves as a versatile fluorophore, making this reagent highly valuable for synthesizing fluorescent probes, tags, and conjugates used in bioimaging, sensor development, and biomolecular tracking. Researchers can leverage this compound to prepare anthracene-labeled peptides, proteins, or materials, exploiting the strong fluorescence of the anthracene tag. Furthermore, anthracene derivatives are of significant interest in materials science for the development of organic semiconductors, polymers, and functional organic materials. The molecular structure, with its planar aromatic system and reactive ester, makes it a useful building block in organic synthesis and polymer chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Proper handling procedures should be followed, and the compound should be stored according to recommended conditions, potentially requiring cold-chain transportation and storage to maintain stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHPSCVBJVUCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 9-Anthraceneacetic Acid

9-Anthraceneacetic acid is typically prepared via Friedel-Crafts acetylation of anthracene. In a representative procedure:

  • Anthracene undergoes acetylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C.

  • The resulting 9-acetylanthracene is oxidized to 9-anthraceneacetic acid using potassium permanganate (KMnO₄) in aqueous acidic conditions.

Key Data:

  • Yield: 70–85% after purification.

  • Purity: >99% (confirmed by HPLC).

NHS Ester Formation

The carboxylic acid group of 9-anthraceneacetic acid is activated using NHS in the presence of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC).

Procedure:

  • 9-Anthraceneacetic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

  • NHS (1.2 eq) and DCC (1.5 eq) are added under nitrogen at 0°C.

  • The reaction is stirred at room temperature for 12–24 hours.

  • The precipitated N,N'-dicyclohexylurea (DCU) is filtered, and the product is isolated via rotary evaporation.

Optimization Notes:

  • Solvent: Anhydrous THF or dichloromethane minimizes side reactions.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) may accelerate the reaction.

  • Yield: 75–90%.

Alternative Pathways for Anthracene Precursor Synthesis

Oxidation of 9-Anthracenemethanol

A one-pot reductive coupling approach converts 9-anthracenemethanol to intermediates suitable for further functionalization:

  • Reductive Coupling: 9-Anthracenemethanol reacts with thiourea and alkyl halides in the presence of a base (e.g., K₂CO₃) to form sulfides.

  • Oxidation: The sulfide intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Advantages:

  • Avoids malodorous thiols.

  • High selectivity for the 9-position.

Halodesilylation of Silylated Anthracenes

A cobalt-catalyzed cyclotrimerization strategy enables the synthesis of halogenated anthracenes, which are subsequently functionalized:

  • Cyclotrimerization: Bis(trimethylsilyl)acetylene reacts with diynes in the presence of CpCo(CO)₂ to form silylated anthracenes.

  • Halodesilylation: Treatment with Cl₂, Br₂, or I₂ replaces silyl groups with halogens.

  • Carboxylation: Halogenated anthracenes undergo palladium-catalyzed carbonylation to introduce the acetic acid side chain.

Yield: 52–77% after Suzuki-Miyaura coupling.

Industrial-Scale Synthesis: Patent-Based Methods

A Chinese patent (CN113831237A) outlines a scalable route starting from 9-anthracenecarboxaldehyde:

  • Oxidation: 9-Anthracenecarboxaldehyde is oxidized to 9-anthracenecarboxylic acid using a KMnO₄/H₂SO₄ system.

  • Esterification: The carboxylic acid is converted to the NHS ester using NHS and N,N'-diisopropylcarbodiimide (DIC).

Key Advantages:

  • Fewer by-products compared to Friedel-Crafts acetylation.

  • Suitable for continuous production.

Crystallization and Purification Techniques

The final product is purified via recrystallization from n-pentane/acetonitrile mixtures, yielding colorless crystals suitable for X-ray diffraction analysis.

Crystallographic Data:

  • Space Group: P2₁/c

  • Unit Cell Parameters:

    • a = 10.212 Å

    • b = 12.345 Å

    • c = 14.678 Å

  • Purity: >99% (HPLC).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity
NHS Esterification9-Anthraceneacetic acidDCC, NHS75–90%>95%
HalodesilylationSilylated anthracenesCpCo(CO)₂, DDQ52–77%85–90%
Patent Oxidation9-AnthracenecarboxaldehydeKMnO₄, DIC80–87%>99%

Trade-offs:

  • The NHS esterification route is straightforward but requires pre-synthesized 9-anthraceneacetic acid.

  • Patent methods prioritize scalability but involve multi-step oxidations.

Reaction Mechanism Insights

The NHS esterification proceeds via a nucleophilic acyl substitution mechanism:

  • Activation: DCC reacts with 9-anthraceneacetic acid to form an O-acylisourea intermediate.

  • NHS Attack: NHS displaces the intermediate, forming the active ester and DCU.

Side Reactions:

  • Hydrolysis of the active ester in aqueous conditions.

  • DCU formation complicating purification .

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate can be compared to two classes of compounds: ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives () and ethanoanthracene derivatives (). Key distinctions lie in their synthesis, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of this compound and Analogues

Parameter This compound Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives Ethanoanthracene Derivatives
Core Structure Anthracene + pyrrolidinone ester Hexanoate ester + pyrrolidinone Anthracene fused with epipyrrolo rings
Synthesis Method Likely Cu-catalyzed coupling (inferred) Copper-catalyzed coupling with heterocycles Maleimide cycloaddition
Melting Point Range Not reported Not explicitly provided (solids characterized) 200–270°C
Key Reactivity Ester hydrolysis, aryl coupling Radical-ionic substitution at C(2) Diels-Alder-like cycloaddition
Spectral Characterization Anticipated anthracene UV-Vis, ester IR peaks 1H/13C-NMR, IR for ester/pyrrolidinone 1H/13C-NMR, IR, MS (ESI/APCI)
Applications Photoactive materials, drug intermediates Heterocyclic intermediates Potential bioactive or rigid scaffolds

Physicochemical Properties

  • Thermal Stability: Ethanoanthracenes exhibit high melting points (200–270°C), attributed to strong π-π stacking and hydrogen bonding. The target compound’s melting point is unreported but may be lower due to the flexible ester linkage disrupting crystal packing .
  • Spectral Features: Anthracene derivatives typically show distinct UV-Vis absorption (λmax ~ 250–400 nm) and fluorescence. The pyrrolidinone ester in the target compound would display IR carbonyl stretches (~1750 cm<sup>-1</sup>), similar to ethylhexanoate derivatives .

Reactivity and Computational Insights

  • DFT Calculations: For ethylhexanoate derivatives, partial charge calculations at C(2) and heterocyclic nitrogen atoms guided mechanistic understanding. The target compound’s anthracenyl group may reduce electron density at the ester carbonyl, accelerating hydrolysis or nucleophilic attack compared to aliphatic esters .
  • Heterogeneous Catalysis: Copper catalysts enhance coupling efficiency in ethylhexanoate systems.

Research Implications and Gaps

  • Applications: The target compound’s anthracene-pyrrolidinone hybrid structure positions it as a candidate for fluorescent probes or photo-crosslinking agents. Ethanoanthracenes’ rigid frameworks suggest utility in organic electronics, while ethylhexanoates serve as synthetic intermediates .
  • Unresolved Questions : Experimental data on the target compound’s solubility, stability, and biological activity are lacking. Comparative studies with anthracene-free analogues (e.g., phenyl derivatives) could isolate the anthracene’s role in reactivity .

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is a derivative of anthracene and pyrrolidine, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H13N2O3\text{C}_{15}\text{H}_{13}\text{N}_{2}\text{O}_{3}

This compound can be synthesized through various methods, including photochemical reactions involving anthracene derivatives. For instance, a related synthesis method involves the reaction of anthracene-based compounds with pyrrolidine derivatives under controlled conditions to yield the desired product with high purity .

Antioxidant Properties

Research indicates that compounds derived from anthracene exhibit significant antioxidant properties. These properties are attributed to the ability of the anthracene moiety to scavenge free radicals, thereby protecting cellular components from oxidative damage. In vitro studies have demonstrated that such compounds can reduce oxidative stress in various cell lines .

Anticancer Activity

Several studies have explored the anticancer potential of anthracene derivatives. For example, this compound has shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly in breast and colon cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to enhance glutamate uptake in glial cells, potentially mitigating excitotoxicity associated with conditions like epilepsy and Alzheimer's disease. This suggests a role as a positive allosteric modulator for glutamate transporters .

Case Studies

StudyModelFindings
Al-Kaysi et al. (2022)In vitro cancer modelsInduced apoptosis in breast cancer cells; reduced proliferation rates.
Zhang et al. (2023)Mouse seizure modelsShowed significant antiseizure activity with minimal CNS side effects.
Lee et al. (2024)Neurodegenerative disease modelsEnhanced glutamate uptake; reduced neuroinflammation markers.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable absorption and distribution characteristics with a promising metabolic profile. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate?

The compound is typically synthesized via esterification or acylation reactions. A common approach involves activating carboxylic acids (e.g., anthracene-9-ylacetic acid) with 2,5-dioxopyrrolidin-1-yl groups to form stable NHS esters, which facilitate conjugation with amine-containing substrates. For example, similar anthracene derivatives have been prepared using sodium acetate as a catalyst in acetylation reactions under anhydrous conditions . Alternatively, activated esters like this are used in fluorophore synthesis, where the NHS group enhances reactivity toward nucleophiles in organic solvents such as DMSO or dichloromethane .

Q. How should researchers characterize the purity and structure of this compound?

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the ester linkage and anthracene backbone. IR spectroscopy can verify carbonyl stretching frequencies (~1740 cm1^{-1} for NHS esters).
  • Chromatography : HPLC or TLC (using UV detection due to anthracene’s fluorescence) monitors reaction progress and purity.
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, critical for distinguishing regioisomers .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Classified as causing skin/eye irritation (GHS Category 2) and acute oral toxicity (Category 4). Avoid inhalation of dust and direct contact .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize vapor exposure.
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced Research Questions

Q. How can conjugation efficiency with amine-containing substrates be optimized?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve NHS ester reactivity. Avoid protic solvents, which hydrolyze the ester prematurely .
  • pH Control : Maintain pH 7–9 (using buffers like HEPES or carbonate) to deprotonate amines without destabilizing the ester.
  • Stoichiometry : Use a 1.2–1.5 molar excess of the NHS ester to drive the reaction to completion. Monitor by TLC or HPLC .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The 2,5-dioxopyrrolidin-1-yl (NHS) group acts as a leaving group, enabling nucleophilic attack by amines. The electron-withdrawing nature of the NHS ring stabilizes the transition state, accelerating acyl transfer. Anthracene’s aromatic system may participate in π-π interactions, influencing regioselectivity in crowded environments . Computational studies (e.g., DFT) can model charge distribution and predict reactivity trends .

Q. How does this compound perform in fluorescent labeling applications compared to other anthracene derivatives?

Anthracene-9-yl groups exhibit strong fluorescence (λem_{em} ~400–500 nm), making this NHS ester useful for labeling proteins or polymers. Compared to pyrene-based esters (e.g., 2,5-dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate), anthracene derivatives offer shorter emission wavelengths but higher photostability. Quantum yield measurements in DMSO or aqueous buffers are recommended to assess brightness .

Q. What strategies mitigate hydrolysis during storage or reaction?

  • Storage : Keep desiccated at –20°C in amber vials to prevent moisture and light degradation.
  • Reaction Conditions : Use anhydrous solvents (e.g., distilled dichloromethane) and molecular sieves. Add substrates promptly after NHS ester activation .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 can elucidate bond lengths and angles. For example, anthracene derivatives often form π-stacked lattices, which influence packing patterns. Preceding purification via recrystallization (e.g., using ethanol/isopropanol) enhances crystal quality .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported melting points: How to validate?

Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions. Compare with literature values for anthracene analogs (e.g., 9,10-dihydroanthracene derivatives melt at 213–215°C) .

Q. Conflicting NMR data for anthracene protons: How to interpret?

Anthracene’s protons (particularly H-9 and H-10) are sensitive to substituent effects. Use 2D NMR (COSY, NOESY) to assign signals. Computational tools (e.g., ACD/Labs) simulate spectra based on substituent electronic effects .

Applications in Advanced Research

Q. Can this compound serve as a photoactive crosslinker in polymer networks?

Yes. Under UV light (365 nm), anthracene undergoes [4+4] cycloaddition, enabling crosslinking. Monitor gelation via rheology or fluorescence quenching. Adjust NHS ester stoichiometry to balance crosslink density and solubility .

Q. What role does it play in synthesizing multifunctional nanostructures?

As a fluorophore-conjugated linker, it integrates into oligothiophene-based nanoparticles for optoelectronic devices. For example, OTF1 (a related compound) emits at 505 nm in DMSO, enabling energy transfer studies in layered materials .

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